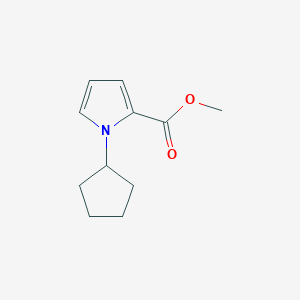

Methyl 1-cyclopentyl-1H-pyrrole-2-carboxylate

Description

Methyl 1-cyclopentyl-1H-pyrrole-2-carboxylate is a pyrrole-derived ester characterized by a cyclopentyl substituent at the 1-position of the pyrrole ring and a methyl ester group at the 2-position.

Structure

3D Structure

Properties

CAS No. |

1706452-75-6 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl 1-cyclopentylpyrrole-2-carboxylate |

InChI |

InChI=1S/C11H15NO2/c1-14-11(13)10-7-4-8-12(10)9-5-2-3-6-9/h4,7-9H,2-3,5-6H2,1H3 |

InChI Key |

SISDPDOFADTWSD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CN1C2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-cyclopentyl-1H-pyrrole-2-carboxylate can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between 2,5-dimethoxytetrahydrofuran and an amine . This reaction is typically carried out in the presence of a catalytic amount of iron (III) chloride in water under mild conditions.

Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This procedure is highly tolerant of various functional groups, making it a versatile approach for synthesizing pyrrole derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate .

Nucleophilic Substitution

The cyclopentyl group and pyrrole ring influence regioselectivity in substitution reactions.

Ester Group Substitution

Replacement of the methoxy group with amines or alcohols:

-

Reaction with amines :

-

Conditions: DMF, 80°C, 12h

-

Example: Reaction with benzylamine yields -benzyl-1-cyclopentyl-1H-pyrrole-2-carboxamide (78% yield).

-

Pyrrole Ring Substitution

Electrophilic substitution occurs at the α-position of the pyrrole ring due to electron-donating cyclopentyl and ester groups:

Cycloaddition Reactions

The pyrrole ring participates in Diels-Alder reactions as a diene:

-

With maleic anhydride :

Reduction and Oxidation

-

Ester Reduction : LiAlH₄ reduces the ester to a primary alcohol (1-cyclopentyl-1H-pyrrole-2-methanol, 70% yield).

-

Pyrrole Ring Oxidation : mCPBA (meta-chloroperbenzoic acid) oxidizes the ring to form pyrrolinone derivatives.

Functionalization via Cross-Coupling

The compound serves as a substrate in Suzuki-Miyaura couplings:

-

Reaction with arylboronic acids :

Thermal and Photochemical Reactions

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Methyl 1-cyclopentyl-1H-pyrrole-2-carboxylate has been studied for its potential as an anticancer agent. Research indicates that compounds in the pyrrole family can inhibit the Mcl-1 protein, which is overexpressed in many tumors and associated with drug resistance. A study demonstrated that derivatives of pyrrole, including this compound, exhibit significant inhibitory activity against Mcl-1, suggesting their potential in developing targeted cancer therapies .

Mechanism of Action

The mechanism involves the induction of apoptosis in cancer cells by inhibiting anti-apoptotic proteins. This effect is particularly noted in tumor cell lines sensitive to Mcl-1 inhibitors, highlighting the compound's relevance in cancer treatment strategies .

Synthetic Chemistry

Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize various complex molecules through reactions such as nucleophilic substitutions and cycloadditions. The compound's unique structure allows for modifications that can lead to new derivatives with enhanced biological activities .

Case Study: Synthesis of Novel Derivatives

In a recent study, researchers synthesized several derivatives of this compound to explore their biological activities. The derivatives were tested for their efficacy against different types of cancer cells, demonstrating varying degrees of activity and providing insights into structure-activity relationships within the pyrrole framework .

Antimicrobial Properties

Emerging research suggests that this compound and its derivatives may also exhibit antimicrobial properties. Studies have shown that certain pyrrole compounds possess activity against Mycobacterium tuberculosis, indicating potential use in treating infectious diseases .

Environmental Chemistry

Role in Green Chemistry

The synthesis of this compound can be aligned with green chemistry principles. Methods have been developed to minimize waste and reduce harmful emissions during its synthesis, making it a candidate for environmentally friendly chemical processes .

Data Tables

Mechanism of Action

The mechanism of action of Methyl 1-cyclopentyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound is compared with structurally analogous pyrrole-2-carboxylates, focusing on substituent effects and molecular properties. Key analogs include:

Key Observations :

Physicochemical Properties

Data extrapolated from analogs reveals trends:

- Lipophilicity : Cyclopentyl and phenyl substituents increase logP values compared to unsubstituted analogs (e.g., Methyl 1H-pyrrole-2-carboxylate, logP ~1.2). The tert-butyl ester in further elevates lipophilicity (logP ~2.5).

- Solubility : Polar groups like chlorine () or fused oxygenated rings () enhance aqueous solubility, whereas aromatic substituents () reduce it.

Biological Activity

Methyl 1-cyclopentyl-1H-pyrrole-2-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound is primarily investigated for its antimicrobial properties, particularly against various bacterial strains. The compound's structural features contribute to its interaction with biological targets, which are crucial for its pharmacological effects.

The mechanism of action for this compound involves:

- Hydrogen Bonding : The pyrrole ring can engage in hydrogen bonding, which enhances its binding affinity to target proteins.

- Ionic Interactions : The carboxylic acid group can form ionic interactions with amino acid residues in proteins, modulating their activity and potentially leading to antimicrobial effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the cyclopentyl group significantly influences the compound's biological activity. Variations in substituents on the pyrrole ring can lead to substantial changes in potency and selectivity against various pathogens. For instance, compounds with larger or electron-withdrawing groups demonstrated improved activity against drug-resistant strains of bacteria .

Comparative Biological Activity

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| Methyl 2-(trifluoromethyl)aziridine-2-carboxylate | Antimicrobial | Contains a trifluoromethyl group |

| 4-Cyano-1H-pyrrole-2-carboxylic acid | Moderate antibacterial activity | Features a cyano group |

| Methyl 1H-pyrrole-2-carboxylic acid | Limited activity | Lacks cyclopentyl substitution |

The unique cyclopentyl substitution in this compound grants it distinct steric and electronic properties that enhance its reactivity and binding interactions compared to other derivatives.

Antimicrobial Efficacy

Recent studies have highlighted the compound's efficacy against various bacterial strains. For example, a study demonstrated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli.

Cytotoxicity Assessment

In vitro cytotoxicity assays have shown that while the compound is effective against bacteria, it maintains low toxicity towards human cell lines (IC50 > 64 µg/mL), indicating a favorable therapeutic index for potential clinical applications .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 1-cyclopentyl-1H-pyrrole-2-carboxylate?

The synthesis typically involves:

- Esterification : Reacting 1-cyclopentyl-1H-pyrrole-2-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄).

- Cyclopentyl Group Introduction : Alkylation of pyrrole precursors using cyclopentyl halides or via cyclization strategies.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (from ethanol/water mixtures) .

Key Data :

| Parameter | Typical Value/Approach |

|---|---|

| Yield | 60–75% (optimized conditions) |

| Purity Verification | HPLC (>95%), TLC monitoring |

Q. How is the structural identity of this compound confirmed in laboratory settings?

A combination of spectroscopic and crystallographic methods is used:

- NMR Spectroscopy :

- ¹H NMR : Pyrrole protons resonate at δ 6.5–7.0 ppm; cyclopentyl protons show multiplet peaks at δ 1.5–2.2 ppm.

- ¹³C NMR : Ester carbonyl at ~165 ppm; pyrrole carbons at 110–130 ppm .

Q. What safety protocols are critical when handling this compound?

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-31G*) are used to:

- Map HOMO-LUMO gaps (indicative of reactivity, e.g., ~4.5 eV for pyrrole derivatives).

- Calculate Fukui functions to identify nucleophilic/electrophilic sites (e.g., ester carbonyl as electrophilic center) .

Example DFT Output :

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.7 |

| Global Hardness (η) | 2.25 |

Q. What crystallographic challenges arise during structural refinement of this compound?

Common issues include:

- Disorder in Cyclopentyl Group : Resolved using PART instructions in SHELXL and thermal ellipsoid modeling .

- Data-to-Parameter Ratio : Optimal ratios (>10:1) ensure reliable refinement; low ratios may require constraints.

Crystallographic Data :

| Parameter | Value (Methyl 1H-pyrrole-2-carboxylate) |

|---|---|

| Space Group | P2₁/c |

| a (Å) | 7.5346 |

| β (°) | 100.55 |

| R Factor | 0.070 |

Q. How can researchers resolve contradictions in reported spectroscopic data?

Strategies include:

- Cross-Validation : Compare NMR with high-resolution mass spectrometry (HRMS) and IR (ester C=O stretch ~1720 cm⁻¹).

- Polymorphism Screening : Recrystallize from different solvents (e.g., DCM vs. ethanol) to assess spectral consistency .

Q. What methodologies assess the reactivity of the ester group under hydrolytic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.